2-Dodecylthiophene

Overview

Description

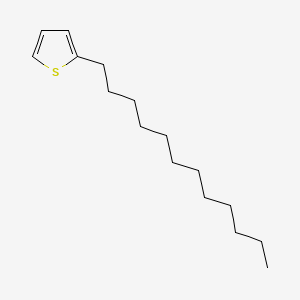

2-Dodecylthiophene is a chemical compound with the molecular formula C16H28S . It has an average mass of 252.458 Da and a mono-isotopic mass of 252.191177 Da . It is commonly used as an intermediate for the construction of semiconducting polymers or small molecules for device fabrication of organic field-effect transistors and polymer solar cells .

Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation reaction of different substrates .Molecular Structure Analysis

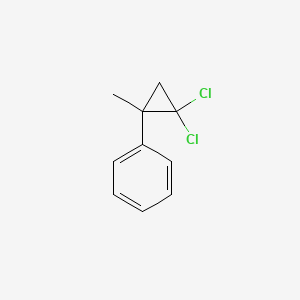

The molecular structure of this compound consists of a thiophene ring attached to a dodecyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 318.8±5.0 °C at 760 mmHg, and a flash point of 108.3±3.8 °C . It also has a molar refractivity of 80.5±0.3 cm3 and a molar volume of 276.8±3.0 cm3 .Scientific Research Applications

Electrochemical Applications

2-Dodecylthiophene has been explored for its potential in electrochemical applications. Research demonstrates that the electrochemical growth of poly(3-dodecylthiophene) into porous silicon layers can lead to structures useful as active optical guides. This process allows for the optimization of polymer content through the adjustment of current density, even in layers with different porosities (Errien et al., 2005). Additionally, the electrochemical control of solid-phase micro-extraction using poly(3-dodecylthiophene) coated film material has been investigated for the preconcentration and analysis of neutral species in aqueous media (Yates et al., 2002).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, studies have shown that the molecular weight of poly(3-dodecylthiophene) influences the formation of polymorphs and their phase transitions. This has been observed through techniques like FTIR spectroscopy, X-ray diffraction, and differential scanning calorimetry (Guo et al., 2014). Another study focused on the spectroscopic study of side-chain melting and crystallization in regioregular poly(3-dodecylthiophene), revealing insights into thermal transitions and structural behavior (Guo, Jin, & Su, 2012).

Optoelectronic Applications

The use of this compound in optoelectronics is a promising area. Research into the fluorescence study of intrachain and interchain ultrafast processes in domain-structured polythiophene suggests potential applications in understanding exciton dynamics in these materials, crucial for optoelectronic device development (Bugár et al., 2007).

Solar Energy and Photovoltaics

This compound has also found applications in solar energy and photovoltaics. For instance, novel benzo[1,2-b:4,5-b']dithiophene-based donor-acceptor conjugated polymers, incorporating this compound, have been developed for use in polymer solar cells, with a focus on improving power conversion efficiency (Zhou et al., 2016). Another study synthesized a poly(3-dodecylthiophene)/titanium dioxide nanocomposite through ultrasonic methods for use in solar cells, demonstrating its superior optical performance compared to individual components (Zhang et al., 2010).

properties

IUPAC Name |

2-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPMFDNZCLKTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340661 | |

| Record name | 2-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4861-61-4 | |

| Record name | 2-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)